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Introduction Pluronic® F127 (PF-127), also known as Poloxamer 407, is a triblock copolymer

consisting of poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO) blocks arranged in a

PEO-PPO-PEO structure.[1] One of its most remarkable properties is the ability to undergo

reversible thermal gelation in aqueous solutions.[2] At concentrations of 20% (w/w) or higher,

PF-127 solutions exist as free-flowing liquids at low temperatures (e.g., 4-5°C) and transform

into a viscous, semi-solid gel at physiological temperatures (around 37°C).[2][3] This "smart"

behavior makes PF-127 an attractive vehicle for controlled drug delivery systems, as it can be

easily injected as a liquid, which then forms a gel depot in situ, releasing the entrapped

therapeutic agent over a prolonged period.[4][5] These hydrogels are biocompatible, non-toxic,

and have been explored for various administration routes, including parenteral, topical, and

ocular.[1][6]

The release of drugs from the PF-127 hydrogel matrix is a complex process governed by

several factors, including the physicochemical properties of the drug, the concentration of the

polymer, and the presence of additives. Understanding and controlling these parameters is

critical for designing formulations with desired release profiles.
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The thermogelling behavior of Pluronic F127 is driven by temperature-dependent changes in

micellar packing. At low temperatures, the PEO and PPO blocks are hydrated, and the polymer

exists as individual units (unimers). As the temperature increases, the PPO block becomes

dehydrated and hydrophobic, leading to the self-assembly of unimers into spherical micelles

with a hydrophobic PPO core and a hydrophilic PEO corona.[1][7] At the sol-gel transition

temperature, these micelles become so numerous that they pack tightly into ordered structures

(e.g., body-centered cubic), causing a significant increase in viscosity and the formation of a

hydrogel.[8]

Drug release from the PF-127 hydrogel matrix primarily occurs through two mechanisms:

Diffusion: The drug molecules diffuse through the aqueous channels present within the

three-dimensional network of the hydrogel.[9]

Erosion/Dissolution: The hydrogel matrix itself gradually erodes or dissolves in the

surrounding aqueous medium, releasing the entrapped drug.[6][8]

For many drugs, the release kinetics are a combination of both diffusion and erosion, and can

often be described by zero-order or Higuchi models.[6][9][10]

Diagram 1: Sol-gel transition and drug release mechanism of Pluronic F127 hydrogels.

Factors Influencing Release Kinetics
The drug release profile from PF-127 hydrogels can be modulated by altering various

formulation parameters.

Pluronic F127 Concentration
Increasing the polymer concentration leads to a denser micellar network, higher viscosity, and

a stronger gel structure. This, in turn, hinders both drug diffusion and matrix erosion, resulting

in a slower and more sustained release.[3][11]

Table 1: Effect of Pluronic F127 Concentration on Drug Release
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Drug
Concentration
Change (% w/v)

Observation Reference

Naltrexone (NTX) 20% to 35%

Cumulative release
after 8 hours
decreased from
~80% to ~50%.

[3]

Piroxicam 20% to 30%

Decreased diffusion

rate with increasing

PF-127 concentration.

[11]

| Paclitaxel (PTX) | 18% to 27% (drug-free gel) | Gel dissolution rate significantly decreased

with increasing PF-127 concentration. |[8] |

Initial Drug Loading
The initial amount of drug loaded into the hydrogel can also affect the release rate. Higher drug

loading can create a steeper concentration gradient, potentially leading to a faster initial

release. However, some studies show that a higher loading amount can decrease the

cumulative release rate over an extended period.[12]

Table 2: Effect of Initial Drug Loading on Cumulative Release

Drug
Initial Loading
Change

Observation Reference

| Honokiol (HK) | Increased from 1 mg to 2 mg in the same gel volume | Cumulative release

rate over 14 days decreased from 62.1% to 51.0%. |[12] |

pH of the Polymeric Solution
The pH of the medium can influence the release of ionizable drugs and the stability of the

hydrogel itself. For naltrexone, a formulation prepared at pH 7.4 exhibited the slowest drug

release rate compared to formulations at pH 5.5 and 8.5.[3]
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To further tailor the release profile and improve the mechanical properties of PF-127 hydrogels,

they can be combined with other polymers or excipients.[1] These modifications can create

stronger networks, introduce new interactions, and significantly slow down drug release.

Table 3: Effect of Additives and Modifications on Release Kinetics

Modification Model Drug Observation Reference

Grafting with
Hyaluronic Acid
(HA)

Cisplatin,
Carboplatin

Drug release rate
from the HA-
grafted hydrogel
was slower than
from the pure PF-
127 hydrogel.

[13][14]

Addition of Chitosan

(CS)
Dexamethasone

Chitosan increased

the gelation time and

provided a more

sustained release

compared to PF-127

alone.

[5]

Incorporation of

Liposomes
Paclitaxel (PTX)

Liposomal gel

exhibited a longer

drug-release period

compared to a

standard PF-127 gel.

[8][15]

| Addition of Silk Fibroin (SF) | Dexamethasone | P-S hydrogels showed slower release kinetics

compared to pure PF-127, attributed to the barrier effect of inter-micellar packing. |[1] |

Experimental Protocols
The following protocols provide a general framework for the preparation and evaluation of drug-

loaded Pluronic F127 hydrogels.

Diagram 2: Experimental workflow for preparing and testing Pluronic F127 hydrogels.
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Protocol 1: Preparation of Drug-Loaded PF-127 Hydrogel
(Cold Method)
This is the most common method for preparing PF-127 hydrogels, leveraging its higher

solubility at lower temperatures.[3][8]

Materials:

Pluronic® F127 powder

Phosphate-buffered saline (PBS), pH 7.4 (or other appropriate buffer)

Active Pharmaceutical Ingredient (API)

Magnetic stirrer and stir bar

Refrigerator or cold room (4-5°C)

Glass vials

Procedure:

Chill the required volume of aqueous solution (e.g., PBS) to 4-5°C.

Weigh the desired amount of Pluronic F127 powder to achieve the target concentration (e.g.,

2.0 g for 10 mL of a 20% w/v solution).

Place the chilled solution on a magnetic stirrer in a cold environment (e.g., in a refrigerator).

Slowly and gradually add the PF-127 powder to the vortex of the stirring solution to prevent

clumping.[5]

Continue stirring gently until the polymer is completely dissolved and the solution is clear.

This may take several hours to overnight.[8]

Once a clear solution is obtained, weigh the required amount of the API and add it to the cold

polymer solution.
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Continue stirring at low speed in the cold until the drug is fully dissolved.

Store the final drug-loaded solution at 4°C until use.

Protocol 2: In Vitro Drug Release Study (Membrane-less
Method)
This method measures drug release directly from the gel-liquid interface, which can be more

representative of an in vivo depot than methods using a dialysis membrane.[8][12]

Materials:

Drug-loaded PF-127 hydrogel solution (prepared as in Protocol 1)

Release medium (e.g., PBS, pH 7.4), pre-warmed to 37°C

Incubator shaker set to 37°C

Glass tubes or vials (e.g., 4 mL EP tubes)

Analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

Pipette a precise volume (e.g., 1 mL) of the cold drug-loaded hydrogel solution into the

bottom of each tube.[8]

Place the tubes in an incubator at 37°C and allow the solution to form a firm gel. This

typically takes 10-15 minutes.

Once gelation is complete, carefully add a precise volume (e.g., 1 mL) of the pre-warmed

release medium on top of the gel layer.[12]

Place the tubes in an incubator shaker set to 37°C and a suitable agitation speed (e.g., 100

rpm).[12]

At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove the entire volume of

the release medium (the supernatant) for analysis.
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Immediately replace it with an equal volume of fresh, pre-warmed release medium to

maintain sink conditions.

Analyze the concentration of the drug in the collected samples using a validated analytical

method.

Calculate the cumulative amount and percentage of drug released at each time point using

the following equation[12]: Q = CnVt + VsΣCn-1 Where Q is the cumulative amount of drug

released, Cn is the drug concentration at time t, Vt is the total volume of the release medium,

and Vs is the volume of the sample removed at each interval.

Protocol 3: Characterization of Sol-Gel Transition
Temperature
The tube inversion method is a simple and widely used technique to determine the sol-gel

transition temperature.[16]

Materials:

Hydrogel solution

Sealed vials (e.g., 4 mL)

Thermostatically controlled water bath

Procedure:

Place 1-2 mL of the hydrogel solution into a sealed vial.

Immerse the vial in a water bath at a low temperature (e.g., 4°C) for at least 15 minutes.

Gradually increase the temperature of the water bath in small increments (e.g., 1-2°C).

Allow the sample to equilibrate for 5-10 minutes at each new temperature.

After equilibration, remove the vial and invert it 180°.
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The sol-gel transition temperature is recorded as the temperature at which the solution no

longer flows upon inversion within a set time (e.g., 30-60 seconds).[12]

Kinetic Modeling
To understand the mechanism of drug release, the data from in vitro release studies are often

fitted to mathematical models:

Zero-Order Kinetics: Describes a system where the release rate is constant over time,

independent of concentration. This is often seen when matrix erosion is the dominant

mechanism.[6][8]

First-Order Kinetics: Describes release where the rate is proportional to the amount of drug

remaining in the matrix.[17]

Higuchi Model: Describes release from a matrix system based on Fickian diffusion. It relates

the cumulative drug release to the square root of time.[9]

Korsmeyer-Peppas Model: A semi-empirical model that helps to elucidate the release

mechanism (Fickian diffusion, anomalous transport, or case-II transport).[18]

Studies have shown that release from PF-127 hydrogels can follow different models depending

on the specific formulation and drug, with many systems fitting well to zero-order or Higuchi

kinetics.[6][9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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